

Introduction: The Strategic Value of 3-Bromo-6-fluoropyridazine

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Compound of Interest

Compound Name: 3-Bromo-6-fluoropyridazine

Cat. No.: B1444523

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3-Bromo-6-fluoropyridazine is a halogenated heterocyclic compound of significant interest in the fields of medicinal chemistry and materials science. As a substituted pyridazine, its electron-deficient aromatic core, functionalized with two distinct halogens, offers a versatile platform for the synthesis of complex molecular architectures. The strategic placement of a bromine atom, ideal for transition metal-catalyzed cross-coupling reactions, and a fluorine atom, which can modulate physicochemical properties and serve as a leaving group in nucleophilic substitutions, makes this molecule a highly valuable building block for drug discovery programs and the development of novel functional materials.

This guide provides a comprehensive overview of the known and predicted properties of **3-Bromo-6-fluoropyridazine**, its characteristic reactivity, and robust protocols for its synthetic manipulation, empowering researchers to fully leverage its synthetic potential.

Molecular Identity and Physicochemical Properties

The fundamental identity of **3-Bromo-6-fluoropyridazine** is established by its unique molecular structure and associated identifiers.

Caption: Molecular Structure of **3-Bromo-6-fluoropyridazine**.

Table 1: Core Compound Identifiers

Identifier	Value	Source
CAS Number	1353854-35-9	
Molecular Formula	C ₄ H ₂ BrFN ₂	

| Molecular Weight | 176.97 g/mol |

Table 2: Predicted Physicochemical Properties While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and comparison with similar halogenated heterocycles.

Property	Predicted Value / Observation	Justification
Appearance	White to off-white crystalline solid	Typical for small, halogenated aromatic compounds.
Melting Point	Moderately high	The planar, polar structure allows for efficient crystal lattice packing, leading to a higher melting point than non-polar analogues.
Boiling Point	> 200 °C (at atm. pressure)	High polarity and molecular weight suggest a relatively high boiling point.
Solubility	Soluble in polar organic solvents (DMF, DMSO, Dioxane); sparingly soluble in non-polar solvents; poorly soluble in water.	The polar pyridazine core and C-F bond enhance solubility in polar organic media, while the overall structure is not conducive to extensive hydrogen bonding with water.

Spectroscopic Profile for Structural Verification

Confirmation of the structure and purity of **3-Bromo-6-fluoropyridazine** relies on standard spectroscopic techniques. The following data represent the expected spectral characteristics

for a researcher seeking to verify its synthesis.

Table 3: Expected Spectroscopic Data

Technique	Expected Observations
^1H NMR	Two signals in the aromatic region (δ 7.5-8.5 ppm). Each signal will appear as a doublet of doublets (dd) due to coupling with the adjacent proton and a smaller through-space or through-bond coupling to the ^{19}F atom.
^{13}C NMR	Four distinct signals in the aromatic region (δ 110-160 ppm). The carbons bonded to fluorine and bromine will show characteristic shifts and coupling constants (JC-F).
^{19}F NMR	A single signal, likely a doublet of doublets (dd), coupled to the two nearby aromatic protons.

| Mass Spec. (EI) | A characteristic isotopic pattern for the molecular ion (M^+) peak due to the presence of one bromine atom (^{79}Br and ^{81}Br in ~1:1 ratio). |

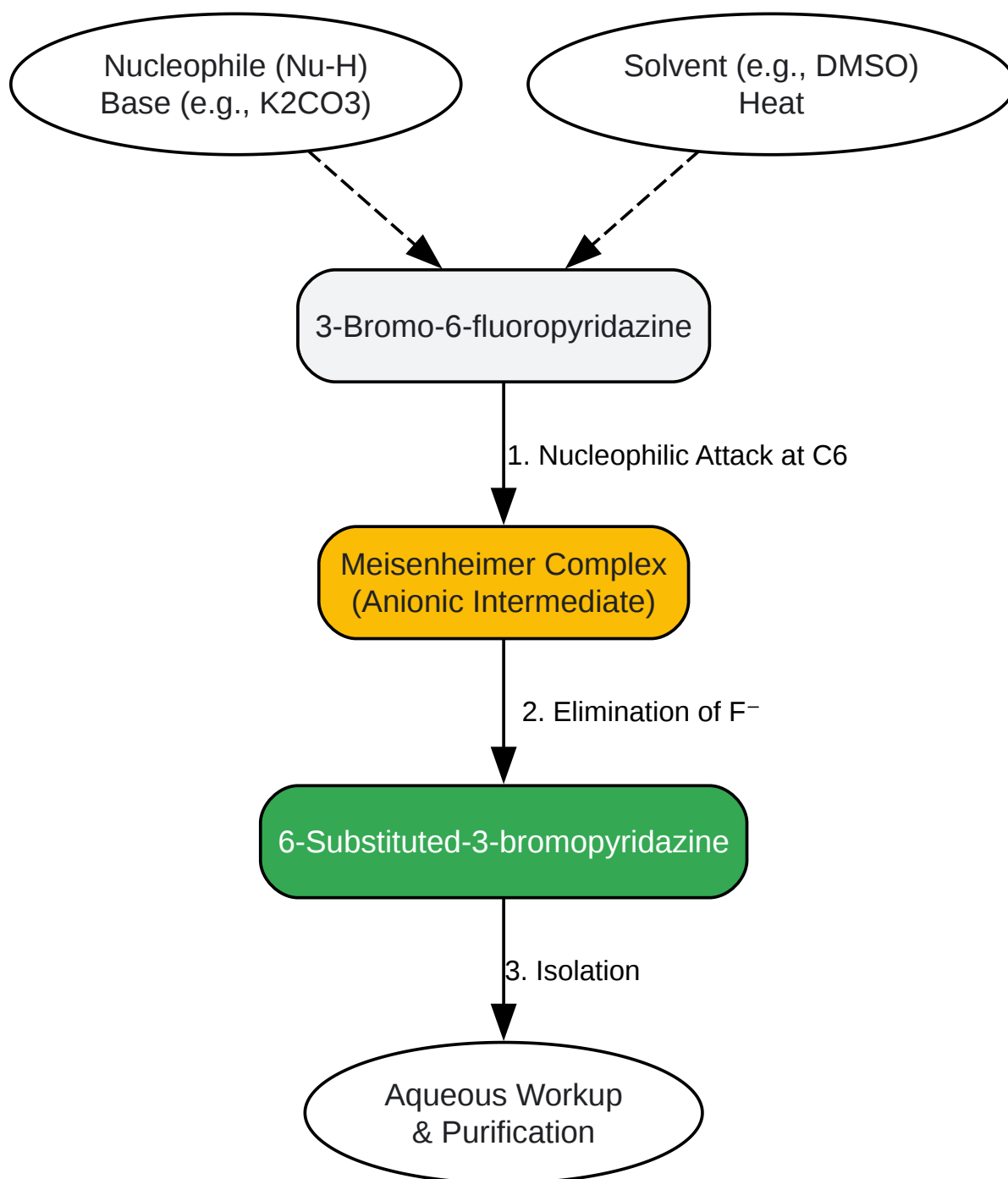
Chemical Reactivity: A Tale of Two Halogens

The synthetic utility of **3-Bromo-6-fluoropyridazine** is dominated by the differential reactivity of its C-Br and C-F bonds. This dichotomy allows for highly selective, stepwise functionalization, which is a cornerstone of modern synthetic strategy.

Nucleophilic Aromatic Substitution ($\text{S}_{\text{N}}\text{Ar}$) at the C6-Position

Expert Insight: The pyridazine ring is inherently electron-deficient due to the inductive and mesomeric effects of its two adjacent nitrogen atoms. This effect is significantly amplified by the strongly electron-withdrawing fluorine atom at the C6 position. Consequently, the C6 carbon is highly electrophilic and susceptible to attack by nucleophiles. In $\text{S}_{\text{N}}\text{Ar}$ reactions, the C-F bond

is preferentially cleaved over the C-Br bond because fluoride is an excellent leaving group in the context of an activated aromatic system.



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Caption: General workflow for Nucleophilic Aromatic Substitution (S_NAr).

Trustworthy Protocol: Synthesis of 3-Bromo-6-(morpholino)pyridazine

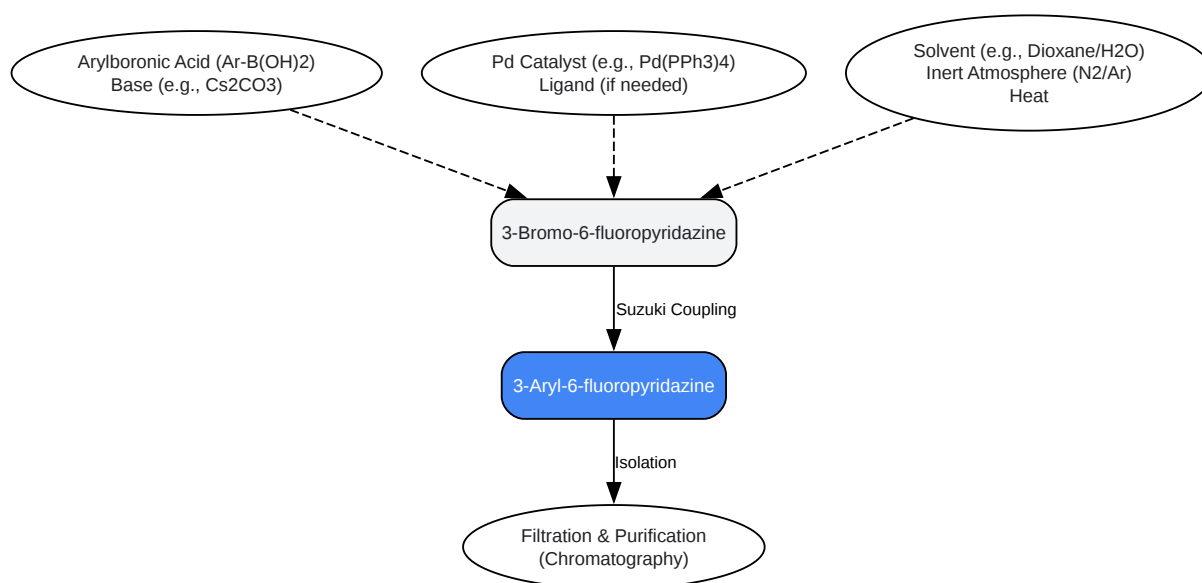
This protocol provides a self-validating method for the S_NAr reaction, a foundational transformation for this substrate.

- **Reaction Setup:** To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add **3-Bromo-6-fluoropyridazine** (1.0 eq), morpholine (1.2 eq), and anhydrous potassium carbonate (2.0 eq).
- **Solvent Addition:** Add anhydrous dimethyl sulfoxide (DMSO) to achieve a substrate concentration of approximately 0.5 M.
- **Reaction Execution:** Heat the reaction mixture to 100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
- **Workup:** Cool the reaction mixture to room temperature. Pour the mixture into ice-water, which will precipitate the crude product.
- **Purification:** Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum. If necessary, recrystallize from a suitable solvent system (e.g., ethanol/water) or purify by column chromatography on silica gel to yield the pure product.
- **Validation:** Confirm the structure of the product by NMR spectroscopy and mass spectrometry.

Palladium-Catalyzed Cross-Coupling at the C3-Position

Expert Insight: The carbon-bromine bond is significantly weaker and more polarizable than the carbon-fluorine bond. This makes the C-Br bond the exclusive site for oxidative addition to a low-valent palladium(0) catalyst, the rate-determining step in most cross-coupling reactions. This remarkable selectivity allows for the installation of carbon-carbon or carbon-heteroatom

bonds at the C3 position while preserving the fluorine atom for potential subsequent SNAr reactions.



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Caption: Workflow for a selective Suzuki cross-coupling reaction.

Trustworthy Protocol: Synthesis of 3-Aryl-6-fluoropyridazine via Suzuki Coupling

This protocol details a robust and reproducible method for Suzuki cross-coupling.

- **Reaction Setup:** In a Schlenk flask, combine **3-Bromo-6-fluoropyridazine** (1.0 eq), the desired arylboronic acid (1.2 eq), cesium carbonate (2.5 eq), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).
- **Inerting:** Seal the flask, and evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.
- **Solvent Addition:** Add a degassed mixture of 1,4-dioxane and water (typically 4:1 v/v) via syringe.
- **Reaction Execution:** Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 6-18 hours.
- **Workup:** Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the filter pad with additional ethyl acetate.
- **Purification:** Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to obtain the desired 3-aryl-6-fluoropyridazine.
- **Validation:** Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.

Safety and Handling

While a specific Safety Data Sheet (SDS) for **3-Bromo-6-fluoropyridazine** is not widely available, data from closely related analogues such as 3-bromo-5-fluoropyridine and 3-bromo-6-fluoropyridin-2-amine suggest the following precautions.

- **Hazard Statements:** Assumed to cause skin irritation, serious eye irritation, and may cause respiratory irritation. May be harmful if swallowed.
- **Handling:** Use only in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.
- **Storage:** Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Applications in Medicinal Chemistry and Drug Discovery

The **3-bromo-6-fluoropyridazine** scaffold is a privileged structure in modern drug discovery for several key reasons:

- **Metabolic Stability:** The introduction of fluorine can block sites of metabolic oxidation, thereby improving the pharmacokinetic profile of a drug candidate.
- **Modulation of pKa:** The electron-withdrawing nature of the pyridazine ring and fluorine atom can lower the pKa of adjacent basic centers, which can be crucial for optimizing cell permeability and target engagement.
- **Bioisosterism:** The pyridazine ring is often used as a bioisostere for other aromatic systems, offering a unique vector space for substituent placement and improved physicochemical properties.
- **Synthetic Handle:** As demonstrated, the bromine atom serves as a reliable and versatile point for late-stage functionalization, allowing for the rapid generation of compound libraries to explore structure-activity relationships (SAR).

This versatile building block is frequently employed in the synthesis of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other targeted therapies where precise control over molecular geometry and electronics is paramount.

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